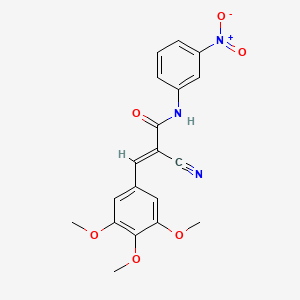

(2E)-2-cyano-N-(3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Description

The compound (2E)-2-cyano-N-(3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is an α,β-unsaturated enamide derivative characterized by:

- A cyano group at the α-position.

- A 3-nitrophenyl amide moiety at the β-position.

- A 3,4,5-trimethoxyphenyl group conjugated to the enamide backbone.

This structure combines electron-withdrawing (cyano, nitro) and electron-donating (methoxy) groups, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

(E)-2-cyano-N-(3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O6/c1-26-16-8-12(9-17(27-2)18(16)28-3)7-13(11-20)19(23)21-14-5-4-6-15(10-14)22(24)25/h4-10H,1-3H3,(H,21,23)/b13-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHIDUVBPLFTOB-NTUHNPAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C(C#N)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-(3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:

Formation of the intermediate: The reaction begins with the formation of an intermediate compound through the reaction of 3-nitrobenzaldehyde with malononitrile in the presence of a base such as piperidine.

Condensation reaction: The intermediate is then subjected to a condensation reaction with 3,4,5-trimethoxybenzaldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-(3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro oxides, reduction may produce amino derivatives, and substitution reactions can result in various substituted analogs.

Scientific Research Applications

(2E)-2-cyano-N-(3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-(3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and nitrophenyl groups play a crucial role in its reactivity and biological activity. For example, the nitrophenyl group can undergo reduction to form an amino group, which may interact with enzymes or receptors in biological systems. The trimethoxyphenyl group can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Structural Variations

The target compound belongs to a family of α,β-unsaturated carbonyl derivatives. Key structural analogs include:

Table 1: Structural Comparison of Key Analogs

Key Observations :

- Electron-withdrawing vs.

- Amide vs. ester linkage : Amides (target, ) generally exhibit greater metabolic stability than esters (e.g., ), which could influence pharmacokinetics.

Table 2: Cholinesterase Inhibition Data for Trimethoxyphenyl Derivatives

Analysis :

- The ester derivatives in show moderate cholinesterase inhibition, with selectivity for BChE. The target’s amide group may alter binding to catalytic sites due to differences in hydrogen-bonding capacity and steric effects.

- The 3-nitrophenyl group in the target introduces strong electron-withdrawing effects, which could modulate interactions with enzyme active sites compared to chloro or fluoro substituents.

Table 3: Physicochemical Properties of Selected Compounds

Structure-Activity Relationship (SAR) Insights

Aryl Group Modifications :

- The 3,4,5-trimethoxyphenyl group is a conserved feature in many analogs (), contributing to π-π stacking and hydrophobic interactions in enzyme binding.

- Replacement with naphthyl () or indolyl () groups introduces bulkier hydrophobic moieties, which may enhance membrane permeability but reduce selectivity.

Amide vs. Ester Linkages :

- Amides (target, ) exhibit higher metabolic stability than esters (), making them more suitable for therapeutic applications requiring prolonged exposure.

- Esters may serve as prodrugs, hydrolyzing in vivo to release active acids.

This contrasts with chloro or methoxy groups (), which prioritize hydrophobic interactions.

Biological Activity

The compound (2E)-2-cyano-N-(3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a member of the cyanoacrylamide family, which has garnered attention for its potential biological activities. This article focuses on its biological activity, including anti-inflammatory properties, antimicrobial effects, and potential applications in drug development.

Chemical Structure and Properties

- Molecular Formula : C16H19N3O5

- Molecular Weight : 333.34 g/mol

- IUPAC Name : (E)-2-cyano-3-(3-nitrophenyl)-N-(3,4,5-trimethoxyphenyl)prop-2-enamide

- CAS Number : 857629-79-9

The structural features of this compound include a cyano group, a nitrophenyl moiety, and multiple methoxy groups that may contribute to its biological activity.

Anti-inflammatory Activity

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives can modulate the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. In vitro assays demonstrated that these compounds could reduce nitrite production and cytokine levels at non-cytotoxic concentrations .

Antimicrobial Activity

The antimicrobial potential of related compounds has been explored through various assays. For example, derivatives have shown promising results against specific bacterial strains by inhibiting growth and modulating virulence factors. The type III secretion system (T3SS) in Gram-negative bacteria has been identified as a target for inhibition by such compounds, indicating their potential as novel antimicrobial agents .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the interaction of this compound with various biological targets. These studies suggest that the compound may interact with key enzymes involved in inflammatory pathways and bacterial virulence mechanisms. For instance, docking analyses with enzymes such as COX-2 and iNOS have indicated favorable binding affinities, suggesting a mechanism for its anti-inflammatory effects .

Study on Inhibition of T3SS

A significant study focused on the inhibition of the T3SS in enteropathogenic E. coli using related compounds. The results showed that at concentrations around 50 µM, these compounds could inhibit T3SS-mediated activity by approximately 50%. This highlights the potential of this compound as a therapeutic agent against bacterial infections .

In Vivo Anti-inflammatory Models

In vivo studies using models of inflammation have demonstrated that compounds similar to this compound can significantly reduce paw edema induced by Complete Freund's Adjuvant (CFA). These findings support the compound's therapeutic potential in treating inflammatory conditions .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.